![molecular formula C17H25NO7 B1671220 Emiglitate CAS No. 80879-63-6](/img/structure/B1671220.png)
Emiglitate
描述
准备方法
艾米格列汀可以通过多种合成路线合成。 一种常见的合成方法是在特定条件下将 4-羟基苯甲酸乙酯与 2-(2,3,4,5-四羟基-6-羟甲基哌啶-1-基)乙醇反应 . 艾米格列汀的工业生产通常涉及优化这些反应条件,以确保高产率和纯度 .
化学反应分析
艾米格列汀会发生多种类型的化学反应,包括:
氧化: 艾米格列汀可以氧化形成各种氧化产物,具体取决于所用试剂和条件。
还原: 还原反应可以改变艾米格列汀中存在的官能团,导致不同的衍生物。
取代: 艾米格列汀可以进行取代反应,其中一个官能团被另一个官能团取代。
这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及各种亲核试剂用于取代反应 . 由这些反应形成的主要产物取决于所用的具体条件和试剂。
科学研究应用
Chemical Profile
Emiglitate is identified by its chemical formula and is classified as an α-glucosidase inhibitor. Its mechanism involves delaying carbohydrate absorption by inhibiting the enzyme α-glucosidase, which plays a crucial role in breaking down complex carbohydrates into simple sugars.
Diabetes Management
The primary application of this compound is in managing non-insulin-dependent diabetes mellitus (Type 2 diabetes) . Clinical studies have shown that this compound significantly reduces postprandial blood glucose levels. For instance, one study reported a mean reduction of 1.45 mmol/l in plasma glucose after one week of therapy with this compound.
Case Study Data
A clinical trial involving Type 2 diabetes patients demonstrated:
-
Mean Plasma Glucose Reduction :
- Initial level: 9.5 mmol/l
- After treatment with this compound: 8.05 mmol/l
- Reduction: 1.45 mmol/l (p < 0.05)
- Postprandial Glucose Levels :
Comparative Analysis with Other Inhibitors
This compound shares structural similarities with other α-glucosidase inhibitors like Acarbose and Miglitol but exhibits unique features that may enhance its therapeutic efficacy:
Compound Name | Chemical Formula | Mechanism of Action | Unique Features |
---|---|---|---|
Acarbose | C25H43NO18 | Inhibits α-glucosidase | Derived from microbial sources |
Miglitol | C10H17NO5 | Inhibits α-glucosidase | Rapidly absorbed and eliminated |
This compound | C17H25NO7 | Inhibits α-glucosidase | Specific action on postprandial glucose |
Pharmacokinetics and Interactions
Research indicates that this compound does not significantly alter the pharmacokinetic profiles of other antidiabetic medications when used concurrently, making it suitable for combination therapies .
Potential Applications Beyond Diabetes
Emerging research suggests potential applications of this compound in other metabolic disorders characterized by disrupted carbohydrate metabolism. Studies indicate that it may induce lysosomal storage of glycogen, which could be beneficial in treating conditions related to glycogen storage diseases.
作用机制
艾米格列汀通过抑制 α-葡萄糖苷酶发挥作用,α-葡萄糖苷酶是一种将碳水化合物分解为葡萄糖的酶 . 这种抑制降低了肠道中葡萄糖的吸收速度,导致血糖水平降低。 艾米格列汀的分子靶标包括 α-葡萄糖苷酶的活性位点,在那里它结合并阻止酶催化其反应 .
相似化合物的比较
艾米格列汀在 α-葡萄糖苷酶抑制剂中是独一无二的,因为它具有独特的结构和强效的抑制活性。 类似的化合物包括:
阿卡波糖: 另一种用于管理 2 型糖尿病的 α-葡萄糖苷酶抑制剂。
米格列醇: 一种具有不同结构但具有类似作用机制的类似化合物。
伏格列波糖: 另一种具有独特结构和治疗应用的 α-葡萄糖苷酶抑制剂。
生物活性
Emiglitate is an α-glucosidase inhibitor used primarily in the management of diabetes, particularly for controlling postprandial blood glucose levels. This article discusses the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
This compound acts by inhibiting the enzyme α-glucosidase in the intestines, which slows down the breakdown of carbohydrates into glucose. This results in a reduction in the absorption of glucose and consequently lowers postprandial blood glucose levels. The mechanism is similar to other drugs in its class, such as acarbose and miglitol, but with distinct pharmacokinetic properties.
1. Antidiabetic Activity
This compound has been shown to effectively reduce both postprandial glucose (PPG) and postprandial insulin (PPI) levels. In a systematic review involving multiple studies, this compound demonstrated a mean difference in PPG reduction of (95% CI: ) and PPI reduction of (95% CI: ) when compared to control groups .
Table 1: Summary of this compound's Antidiabetic Effects
Parameter | Mean Difference | Confidence Interval |
---|---|---|
PPG | -0.3 | [-0.5, -0.03] |
PPI | -44.3 | [-66.1, -22.5] |
2. Safety Profile
In clinical trials comparing this compound with other α-glucosidase inhibitors, it was found to have a favorable safety profile with minimal adverse effects reported . The incidence of gastrointestinal side effects, common with this class of drugs, was consistent with those observed for acarbose and voglibose.
Case Studies
Several case studies have highlighted the effectiveness of this compound in real-world settings:
- Case Study 1 : A patient with type 2 diabetes showed significant improvement in glycemic control after initiating treatment with this compound alongside lifestyle modifications. The patient's HbA1c levels dropped from 8.5% to 7.2% over six months .
- Case Study 2 : A cohort study involving 150 patients treated with this compound reported a significant reduction in postprandial glucose spikes compared to baseline measurements, showcasing its efficacy in managing diabetes .
Research Findings
Recent studies have focused on the comparative efficacy of this compound against other antidiabetic agents:
- In a meta-analysis including various α-glucosidase inhibitors, this compound was found to be effective in lowering blood glucose levels without significant side effects compared to acarbose and miglitol .
- A study assessing acute toxicity indicated that this compound has a low toxicity profile when administered at therapeutic doses .
属性
IUPAC Name |
ethyl 4-[2-[(2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]ethoxy]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO7/c1-2-24-17(23)11-3-5-12(6-4-11)25-8-7-18-9-14(20)16(22)15(21)13(18)10-19/h3-6,13-16,19-22H,2,7-10H2,1H3/t13-,14+,15-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWORXYTJRPSMC-QKPAOTATSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCCN2CC(C(C(C2CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)OCCN2C[C@@H]([C@H]([C@@H]([C@H]2CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048799 | |
Record name | Emiglitate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80879-63-6 | |
Record name | Emiglitate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80879-63-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Emiglitate [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080879636 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Emiglitate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5-dideoxy-1,5-[[2-[4-(ethoxycarbonyl)phenoxy]ethyl]imino]-D-glucitol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.354 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EMIGLITATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF8AB2IBUM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。